Diepalrestat choline

Description

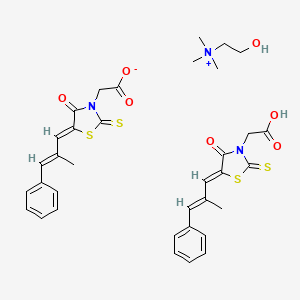

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1665300-21-9 |

|---|---|

Molecular Formula |

C35H39N3O7S4 |

Molecular Weight |

742.0 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate;2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/2C15H13NO3S2.C5H14NO/c2*1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12;1-6(2,3)4-5-7/h2*2-8H,9H2,1H3,(H,17,18);7H,4-5H2,1-3H3/q;;+1/p-1/b2*10-7+,12-8-; |

InChI Key |

WKSNHZZSMLFYFI-UROVXFGGSA-M |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O.C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)[O-].C[N+](C)(C)CCO |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O.CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)[O-].C[N+](C)(C)CCO |

Origin of Product |

United States |

Discovery and Development of Diepalrestat Choline As a Cocrystal

Historical Perspective of Epalrestat (B1671369) Research

Epalrestat, chemically known as 5-[(1Z,2E)-2-methyl-3-phenylpropenylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid, emerged as a significant therapeutic agent for diabetic complications. Its primary mechanism of action involves inhibiting aldose reductase, an enzyme responsible for converting glucose to sorbitol. The accumulation of intracellular sorbitol is implicated in the pathogenesis of diabetic microvascular complications, including neuropathy, retinopathy, and nephropathy researchgate.netwikipedia.orgtaylorandfrancis.com.

The drug first gained commercial approval in Japan in 1992 for the treatment of diabetic neuropathy researchgate.nettaylorandfrancis.combiologists.comdiabetesjournals.org. Subsequently, it became available in other markets, including India and China researchgate.nettaylorandfrancis.combiologists.com. While epalrestat has a long history of safe use, its short half-life necessitates frequent dosing, prompting research into improved formulations, such as sustained-release tablets google.com. Clinical studies have demonstrated epalrestat's efficacy in preventing the deterioration of nerve conduction velocity and ameliorating the symptoms associated with diabetic peripheral neuropathy, particularly in patients with good glycemic control wikipedia.orgtaylorandfrancis.comdiabetesjournals.orgviamedica.pl. Beyond its established role, epalrestat has also been explored for its potential in treating other conditions, such as PMM2-CDG, by boosting PMM2 enzyme activity biologists.cominvivobiosystems.com. This extensive research background underscores the therapeutic value of epalrestat and the continuous drive to refine its pharmaceutical profile.

Conceptual Framework for Epalrestat-Choline Cocrystal Formation

The pharmaceutical industry continually seeks methods to enhance the performance of existing drugs. Cocrystallization, a technique involving the formation of crystalline structures composed of an Active Pharmaceutical Ingredient (API) and a pharmaceutically acceptable coformer, has emerged as a powerful strategy for modifying physicochemical properties nih.govresearchgate.netresearchgate.netmdpi.com. Unlike salts, where ionic interactions dominate, cocrystals are held together by non-ionic forces, such as hydrogen bonding, van der Waals forces, and π-π stacking nih.govmdpi.com. This approach can lead to improved solubility, dissolution rates, stability, and bioavailability without altering the API's intrinsic pharmacological activity nih.govresearchgate.netresearchgate.net.

The development of a choline (B1196258) cocrystal of epalrestat was conceptualized to leverage these benefits. Epalrestat, while therapeutically effective, may benefit from enhanced solubility and stability, which are common targets for cocrystal engineering. The choice of choline as a coformer is rooted in its ability to form stable crystalline complexes with various APIs. Research into epalrestat-betaine cocrystals, for instance, demonstrated a significant increase in solubility and dissolution rate, attributed to the formation of a layered structure and the rapid dissolution of the betaine (B1666868) coformer nih.govresearchgate.net. Similarly, the formation of a choline cocrystal with epalrestat aims to create a new solid-state form with potentially superior properties compared to the parent drug. Patents related to this development describe the creation of a "choline hydrogen diacid cocrystal of epalrestat," specifically noting a stoichiometry involving two moles of epalrestat and one mole of choline google.com. This points to a deliberate effort to engineer a novel crystalline form with optimized characteristics.

Intellectual Property and Innovation in Diepalrestat Choline Development

Intellectual property rights, particularly patents, are fundamental to driving innovation in the biopharmaceutical sector. They provide a framework for protecting the substantial investments in research and development (R&D) required to bring new therapies to market nih.govresearchgate.net. The development of novel solid forms, such as cocrystals, represents a significant area of innovation, offering patentable subject matter that can lead to improved drug products.

The intellectual property surrounding this compound is primarily documented through patent applications and granted patents. Several patent families describe the "Novel choline cocrystal of epalrestat," indicating a concerted effort to secure rights for this specific crystalline form and its associated manufacturing processes and pharmaceutical compositions researchgate.netgoogle.comchitkara.edu.inpatsnap.comunifiedpatents.comdntb.gov.uagoogle.compatsnap.com. These patents typically detail the composition of the cocrystal, often specifying molar ratios, and outline methods for its preparation and characterization. For example, patents mention the preparation of a "choline hydrogen diacid cocrystal of epalrestat" google.com.

The filing of these patents signifies the innovative step of creating a new, patentable entity derived from epalrestat. This development aims to provide an improved pharmaceutical product, potentially offering advantages in terms of formulation, stability, or bioavailability, thereby securing a competitive edge and incentivizing further research and commercialization.

Chemical Synthesis and Physicochemical Characterization Methodologies of Diepalrestat Choline

Advanced Synthetic Strategies for Diepalrestat Choline (B1196258) Cocrystal Preparation

The preparation of diepalrestat choline cocrystals involves strategies common to cocrystal synthesis, primarily focusing on methods that facilitate the formation of intermolecular interactions between epalrestat (B1671369) and choline. These methods can be broadly categorized into solvent-based and solid-based techniques, with specific adaptations for achieving the desired crystalline form nih.govmdpi.comresearchgate.net.

A prominent synthetic approach reported for this compound involves a solvent-assisted method, often utilizing a slurry-based technique followed by prolonged agitation google.comgoogle.com. In a typical procedure, epalrestat free acid is dissolved or suspended in a suitable solvent, such as acetone (B3395972) google.comgoogle.com. This solution or suspension is then treated with a choline-containing intermediate product. The resulting mixture forms a slurry, which is then subjected to mechanical agitation, often by placing it on a rotating wheel within a capped vial for an extended period, such as approximately four days google.comgoogle.com. This sustained agitation in the presence of the solvent promotes the nucleation and growth of the this compound cocrystal researchgate.net. Following the agitation period, the solid cocrystal is isolated through filtration google.comgoogle.com.

While specific details of the "intermediate product" are not fully elucidated in the provided snippets, its role is critical in providing the choline component for cocrystal formation. The choice of solvent and the duration and method of agitation are key parameters that influence the efficiency and success of cocrystal formation, aiming to achieve a thermodynamically favored crystalline structure mdpi.comresearchgate.net.

Table 1: Exemplary Synthesis Procedure for this compound Cocrystal

| Component/Parameter | Detail | Source |

| Epalrestat Free Acid | 209 mg | google.com |

| Solvent | Acetone | google.comgoogle.com |

| Choline Source | Intermediate product of Example 1 (specifics not detailed) | google.comgoogle.com |

| Preparation Step | Dissolution/suspension, filtration, treatment with intermediate, slurry formation | google.comgoogle.com |

| Agitation | On a rotating wheel in a capped vial | google.comgoogle.com |

| Agitation Duration | Approximately 4 days | google.comgoogle.com |

| Isolation Method | Filtration | google.comgoogle.com |

| Reported Yield (Example) | 56 mg (from 209 mg epalrestat) | google.com |

| Reported Yield (Example) | 36 mg (from unspecified amount of epalrestat, using 26 mg intermediate) | google.com |

Crystallographic and Spectroscopic Techniques for Structural Elucidation

Confirming the formation and elucidating the precise structure of the this compound cocrystal relies on a suite of advanced crystallographic and spectroscopic analytical techniques. These methods provide detailed insights into the molecular arrangement, bonding, and solid-state characteristics of the newly formed crystalline entity google.comgoogle.com.

X-ray Powder Diffraction (XRPD) is a primary technique used to assess the crystallinity of the synthesized material. The this compound cocrystal is reported to be obtained in a crystalline solid form, exhibiting a high degree of crystallinity as depicted in its XRPD pattern, which serves as a fingerprint for this specific form google.comgoogle.com. XRPD is instrumental in distinguishing between different crystalline polymorphs and confirming the presence of the cocrystal structure.

Spectroscopic techniques are employed to understand the molecular interactions and confirm the chemical integrity of the cocrystal. These include:

Single-crystal X-ray crystallography: While not detailed for this compound in the provided snippets, this technique is the gold standard for determining the complete three-dimensional structure of a crystal, including bond lengths, bond angles, and intermolecular interactions google.comgoogle.com.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C CP/MAS NMR, is valuable for characterizing the local molecular environment and confirming the presence of both epalrestat and choline within the crystal lattice, as well as identifying distinct chemical environments compared to the individual components google.comgoogle.com.

Raman spectrometry can also provide complementary information on molecular vibrations and intermolecular interactions, aiding in structural elucidation and form identification google.comgoogle.com.

Table 2: Crystallographic and Spectroscopic Techniques for this compound Characterization

| Technique | Purpose |

| X-ray Powder Diffraction (XRPD) | Assessing crystallinity, form characterization, identification of crystalline form |

| Single-crystal X-ray Crystallography | Detailed structural elucidation, determination of molecular arrangement and intermolecular interactions |

| Solid-state NMR Spectroscopy | Characterizing molecular environment, confirming presence of components, identifying distinct forms |

| ¹³C CP/MAS NMR (a type of Solid-state NMR) | Specific application for carbon environments in solid-state characterization |

| Raman Spectrometry | Molecular vibration analysis, identification of intermolecular interactions, form confirmation |

Methodologies for Assessing Cocrystal Stability and Form Characterization

Assessing the stability and confirming the form of this compound are critical steps in its development. These methodologies ensure that the cocrystal maintains its integrity under various conditions and exhibits desirable physicochemical properties.

Thermal analysis techniques , such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental for evaluating the thermal behavior and stability of the cocrystal google.comgoogle.comresearchgate.net. DSC can identify phase transitions, melting points, and decomposition events, providing insights into the thermal stability and potential polymorphic transformations. TGA measures the mass loss of a sample as a function of temperature, which can indicate the presence of solvates or hydrates and the thermal decomposition profile. Capillary melting point analysis is also used to assess thermal behavior google.comgoogle.com.

Powder X-ray Diffraction (PXRD) , as mentioned previously, is essential for form characterization. It is used to confirm the crystalline nature of the material and to monitor for any changes in crystalline form during stability studies google.comgoogle.comresearchgate.net.

Solubility studies are crucial for characterizing the cocrystal's performance, particularly its dissolution behavior. For this compound, studies in water have shown an increase in the dissolved concentration of epalrestat over time, reaching approximately 249 µg/mL after 24 hours google.com. This indicates that the choline cocrystal form may offer enhanced aqueous solubility or a different dissolution profile compared to the free acid.

The this compound cocrystal is noted for its suitability in the preparation of stable pharmaceutical formulations, suggesting favorable intrinsic stability google.comgoogle.com.

Table 3: Physicochemical Properties and Characterization Methodologies for this compound

| Property/Methodology | Detail | Source |

| Chemical Name | Choline hydrogen diepalrestat; Choline hydrogen diacid cocrystal of epalrestat | google.comgoogle.comgoogle.comgoogleapis.com |

| Molecular Formula | C₃₅H₃₉N₃O₇S₄ | google.com |

| Molecular Weight | 741.96 g/mol | google.com |

| Physical Description | Yellow to bright | google.com |

| Crystallinity | High degree of crystallinity (via XRPD) | google.comgoogle.com |

| Water Solubility (24 hours) | 249 µg/mL | google.com |

| Stability Assessment | Thermal analysis (DSC, TGA), XRPD | google.comgoogle.comresearchgate.net |

| Form Characterization | XRPD, DSC, TGA | google.comgoogle.comresearchgate.net |

| Thermal Behavior Assessment | Capillary melting point, DSC, TGA | google.comgoogle.com |

Mechanistic Investigations of Diepalrestat Choline

Elucidation of Aldose Reductase Inhibition by Diepalrestat Choline (B1196258)

Aldose reductase (AR) is a key enzyme in the polyol pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Elevated AR activity under hyperglycemic conditions is strongly linked to the development of long-term diabetic complications, including neuropathy, retinopathy, and nephropathy units.itopenmedicinalchemistryjournal.commedchemexpress.comaimspress.comviamedica.plresearchgate.net. Diepalrestat choline, as a derivative of epalrestat (B1671369), is investigated for its ability to inhibit AR.

In Vitro Enzyme Kinetic Studies and Inhibitory Potency

While specific in vitro enzyme kinetic data for this compound itself on AR is not extensively detailed in the provided search snippets, its parent compound, epalrestat, is a well-established aldose reductase inhibitor (ARI) units.itmedchemexpress.comviamedica.plresearchgate.net. Epalrestat has demonstrated inhibitory activity against both human and rat lens aldose reductase medchemexpress.com. Studies report IC50 values for epalrestat against recombinant human AR in the range of approximately 8.47 µM medchemexpress.com. Other ARIs, such as fidarestat (B1672664) and ranirestat (B1678808), show potent inhibition with IC50 values in the nanomolar range for AR medchemexpress.com. Tolrestat is also recognized as an ARI aimspress.com.

Table 1: Aldose Reductase (AR) Inhibitory Potency of Representative Compounds

| Compound | Target | Metric | Value | Reference |

| Epalrestat | Human AR | IC50 | ~8.47 µM | medchemexpress.com |

| Epalrestat | Rat Lens AR | IC50 | ~19.69 µM | medchemexpress.com |

| Fidarestat | Aldose Reductase | IC50 | ~26 nM | medchemexpress.com |

| Ranirestat | Human AR | IC50 | ~15 nM | medchemexpress.com |

| Ranirestat | Human AR | Ki | ~0.38 nM | medchemexpress.com |

| Epalrestat | AR | Binding Energy | -5.62 kcal/mol | aimspress.com |

Note: Specific kinetic data for this compound on AR is not extensively detailed in the provided search snippets. The data presented for Epalrestat serves as a reference for the parent compound.

Molecular Docking and Structural Insights into Aldose Reductase Binding

Molecular docking studies provide insights into how inhibitors interact with the active site of enzymes. For aldose reductase, inhibitors typically bind within a hydrophobic pocket that includes key residues such as Trp20 and Tyr48 aimspress.comnih.gov. These interactions, often involving hydrogen bonds and π-π stacking, are crucial for effective inhibition. Epalrestat has been shown in docking studies to bind to AR, with a predicted binding energy of -5.62 kcal/mol aimspress.com. The structural features of AR's active site, particularly the loop A subpocket (LAS), are known to influence inhibitor selectivity. Differences in residues, such as the presence of a bulkier Gln303 side chain in AKR1B10 compared to AR, can lead to distinct binding modes and affinities nih.gov.

Comparative Analysis with Other Aldose Reductase Inhibitors

The development of ARIs has seen various chemical classes, including carboxylic acid derivatives (like epalrestat and tolrestat), cyclic imides (like sorbinil (B39211) and fidarestat), and phenolic derivatives units.itopenmedicinalchemistryjournal.comresearchgate.net. Epalrestat is notable as one of the few ARIs that has reached commercial availability for treating diabetic neuropathy units.itviamedica.pl. Fidarestat and ranirestat are also recognized for their potent AR inhibitory activity medchemexpress.com. Comparative analyses often focus on potency (IC50/Ki values), selectivity over other reductases (e.g., aldehyde reductase, ALR1), and pharmacokinetic properties. While this compound is a derivative of epalrestat, direct comparative quantitative data against other ARIs is not detailed in the provided results.

Exploration of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) Inhibition

AKR1B10 is a distinct member of the aldo-keto reductase superfamily, often overexpressed in various cancers and implicated in cellular processes such as cell growth, survival, and chemoresistance nih.govnih.govplos.orge-dmj.org. It also plays a role in maintaining retinoic acid homeostasis plos.org. Inhibiting AKR1B10 is being explored as a therapeutic strategy for cancer and other inflammatory conditions nih.govmdpi.com. Epalrestat has been reported to inhibit AKR1B10 nih.gov, suggesting that this compound may also possess this inhibitory activity.

Mechanistic Basis of AKR1B10 Interaction

The active site of AKR1B10 shares similarities with AR but also possesses unique features that influence inhibitor binding and selectivity. For instance, AKR1B10 has a larger and more flexible loop A subpocket (LAS) compared to AR, which can accommodate different inhibitor structures nih.gov. Tolrestat, an established ARI, has been shown to be a potent inhibitor of AKR1B10, with an IC50 value of approximately 10 nM medchemexpress.comnih.gov. Fidarestat also exhibits inhibitory effects on AKR1B10, albeit with a higher IC50 of 33 µM medchemexpress.com. Structural studies suggest that inhibitors targeting AKR1B10 often require specific anchoring moieties, such as carboxylic acids, to interact effectively with the active site residues, including Trp112 nih.gov.

Choline-Mediated Biological Pathways and this compound

The choline component of this compound is a vital nutrient that participates in critical metabolic pathways essential for cellular function and integrity. These pathways underscore the biological significance of the choline molecule, which forms part of this compound's structure.

| Pathway/Process | Key Phospholipids Involved | Role of Choline Moiety in this compound (Expected) | Significance |

| CDP-Choline Pathway | Phosphatidylcholine (PC) | Direct precursor | Essential for cell membrane synthesis and repair. |

| PEMT Pathway | Phosphatidylcholine (PC) | Methyl donor for PE methylation | Alternative route for PC synthesis, vital for membrane structure. |

| Cell Membrane Integrity | Phosphatidylcholine (PC), Sphingomyelin | Structural component | Maintains cell structure, regulates membrane fluidity and signaling. |

| Lipid Transport & Metabolism | Phospholipids | Component of lipoproteins (e.g., VLDL, HDL) | Facilitates transport of lipids and cholesterol in the body. |

| Metabolic Component | Role in Methyl Group Metabolism | Connection to Epigenetics |

| Choline | Precursor to betaine (B1666868); involved in one-carbon metabolism | Provides methyl groups indirectly via betaine, influencing S-adenosylmethionine (SAM) levels, which are critical for DNA and histone methylation. |

| Betaine | Methyl donor (via BHMT) | Remethylates homocysteine to methionine, thereby supporting SAM synthesis and subsequent epigenetic modifications. |

| S-Adenosylmethionine (SAM) | Universal methyl donor | Directly donates methyl groups for DNA methylation, histone methylation, and other crucial methylation reactions impacting gene expression. |

| Neurotransmitter | Synthesis Enzyme | Precursors Required | Primary Functions |

| Acetylcholine (ACh) | Choline Acetyltransferase (ChAT) | Choline, Acetyl-CoA | Cognitive functions (learning, memory, attention), muscle contraction, parasympathetic nervous system activity, mood regulation. |

| Choline | N/A | N/A | Precursor for Acetylcholine (ACh) synthesis; component of phospholipids; methyl donor. |

Preclinical Research Paradigms and Disease Modeling

In Vitro Cellular Models for Pathway Analysis

Evaluation in Cell Lines Representing Polyol Pathway Dysregulation

The primary mechanism of Diepalrestat choline's active component, epalrestat (B1671369), is the inhibition of aldose reductase (AR), the first and rate-limiting enzyme of the polyol pathway. In vitro studies using cell lines that model the hyperglycemic state seen in diabetes are crucial for evaluating this activity.

Immortalized mouse Schwann cells (IMS32) are a key model, as Schwann cells are highly affected by polyol pathway hyperactivity in diabetic neuropathy. Under high-glucose or galactosemic conditions, which mimic hyperglycemia, IMS32 cells show a significant accumulation of intracellular sorbitol (or galactitol) due to elevated AR activity. Studies have demonstrated that treatment with epalrestat effectively inhibits AR, leading to a marked reduction in this intracellular polyol accumulation. This action is considered fundamental to preventing the osmotic stress and subsequent cellular damage that contribute to the progression of diabetic peripheral neuropathy.

Table 1: Effects of Epalrestat in Cellular Models of Polyol Pathway Dysregulation

| Cell Line Model | Condition | Key Finding | Reference |

|---|---|---|---|

| IMS32 Schwann Cells | High Galactose | Attenuated galactitol accumulation by inhibiting aldose reductase. | researchgate.net |

Assessment in Cellular Models of Metabolic Stress and Oxidative Damage

Hyperglycemia-induced activation of the polyol pathway is a major source of metabolic and oxidative stress. The conversion of glucose to sorbitol consumes NADPH, a critical cofactor for the antioxidant enzyme glutathione reductase. This depletion impairs the regeneration of glutathione (GSH), the cell's primary non-enzymatic antioxidant, leading to an increase in reactive oxygen species (ROS).

In cellular models, epalrestat has demonstrated significant protective effects against this cascade. In SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative injury, pretreatment with epalrestat was found to increase the biosynthesis of GSH, which in turn reduced ROS formation, mitochondrial membrane damage, and apoptosis. nih.govnih.gov Similarly, in IMS32 Schwann cells under high-galactose conditions, epalrestat treatment attenuated ROS production. researchgate.net

The choline (B1196258) component of this compound also has demonstrated antioxidant properties. In human hepatic C3A cells subjected to excessive energy substrates to induce steatosis, choline supplementation was shown to reduce ROS formation and enhance the mitochondrial membrane potential, mitigating oxidative damage. nih.gov

Table 2: Effects on Oxidative Stress Markers in Cellular Models

| Cell Line Model | Stressor | Compound | Key Finding | Reference |

|---|---|---|---|---|

| SH-SY5Y Neuroblastoma | Hydrogen Peroxide (H₂O₂) | Epalrestat | Induced glutathione biosynthesis, reducing ROS and mitochondrial damage. | nih.gov |

| IMS32 Schwann Cells | High Galactose | Epalrestat | Alleviated ROS production. | researchgate.net |

| C3A Hepatoma Cells | Excessive Energy Substrates | Choline | Reduced ROS formation and improved mitochondrial membrane potential. | nih.gov |

This compound’s Effects on Cellular Signaling Networks and Gene Expression

Beyond direct enzyme inhibition, the components of this compound influence cellular signaling and gene expression, which are often dysregulated in diabetic and neurodegenerative conditions.

Epalrestat has been shown to modulate key transcription factors involved in the cellular stress response. In Schwann cells, epalrestat treatment increases the nuclear levels of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased transcription of target genes, including γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. nih.gov This mechanism provides a basis for epalrestat's ability to boost cellular antioxidant defenses. Furthermore, in the context of diabetic nephropathy models, epalrestat treatment has been found to downregulate the gene expression of pro-fibrotic and inflammatory markers such as transforming growth factor-beta 1 (TGF-β1), fibronectin, and collagen III. researchgate.netnih.gov

Choline is a critical molecule for cellular signaling, primarily as a precursor for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. researchgate.netmdpi.com Its availability directly impacts cholinergic neurotransmission, which is essential for cognitive processes. Choline metabolism also influences epigenetic mechanisms by contributing to methyl group donation, which can alter gene expression. researchgate.net

In Vivo Animal Models for Pathophysiological Studies

Investigations in Animal Models of Diabetic Complications (e.g., Neuropathy Models, Retinopathy Models, Nephropathy Models)

The therapeutic potential of this compound's active moiety, epalrestat, has been extensively evaluated in rodent models of diabetic complications.

Neuropathy Models: In streptozotocin (STZ)-induced diabetic rats, a standard model for type 1 diabetes, long-term administration of epalrestat prevents the decline in motor nerve conduction velocity (MNCV) in the sciatic nerve. mdpi.com This functional improvement is associated with a significant reduction of sorbitol accumulation in the nerve tissue. mdpi.com Similar results have been observed in Spontaneously Diabetic Torii (SDT) rats, a model of type 2 diabetes. mdpi.com Furthermore, studies show that epalrestat treatment increases the activity of antioxidant enzymes like superoxide dismutase and catalase in the sciatic nerves of diabetic rats, indicating a reduction in oxidative stress.

Retinopathy Models: Diabetic retinopathy is characterized by retinal vascular permeability, pericyte loss, and eventually, neovascularization. In the SDT rat model, the effects of epalrestat on diabetic retinopathy have been investigated. One study found that while epalrestat treatment resulted in a smaller mean retinal thickness and reduced expression of glial fibrillary acidic protein (GFAP)—a marker of retinal stress and injury—the effects were not statistically significant compared to the untreated diabetic group. researchgate.net However, the fundamental mechanism of inhibiting sorbitol accumulation is considered relevant for mitigating retinal damage.

Nephropathy Models: The db/db mouse, a genetic model of type 2 diabetes and obesity that develops diabetic nephropathy, has been used to study the renal-protective effects of epalrestat. researchgate.netnih.gov In these mice, epalrestat treatment markedly reduced albuminuria, a key indicator of kidney damage. researchgate.netnih.gov Histological analysis revealed that the treatment alleviated pathological changes in the glomeruli, including podocyte foot process fusion and interstitial fibrosis. researchgate.netnih.gov These benefits were linked to the downregulation of pro-fibrotic genes and a reduction in renal sorbitol and fructose levels. researchgate.netnih.gov

Table 3: Summary of Epalrestat Effects in Animal Models of Diabetic Complications

| Model | Complication | Key Findings | Reference(s) |

|---|---|---|---|

| STZ-Induced Diabetic Rat | Neuropathy | Prevented decline in motor nerve conduction velocity; reduced sciatic nerve sorbitol accumulation. | mdpi.com |

| SDT Rat | Neuropathy | Reversed the decrease in motor nerve conduction velocity. | mdpi.com |

| db/db Mouse | Nephropathy | Reduced albuminuria; alleviated podocyte fusion and interstitial fibrosis; downregulated TGF-β1, fibronectin, and collagen III. | researchgate.netnih.gov |

Study in Animal Models of Cognitive Impairment and Neurodegeneration

The choline component of this compound is particularly relevant for its potential effects on cognitive function and neurodegeneration, as choline is a precursor to the neurotransmitter acetylcholine, which is crucial for memory and learning.

In vivo studies using transgenic mouse models of Alzheimer's disease (AD) have highlighted the benefits of choline supplementation. In APP/PS1 mice, which develop amyloid-β plaques, a long-term diet supplemented with choline was shown to ameliorate cognitive deficits and anxiety-like behaviors. This was accompanied by a reduction in amyloid-β deposition and microgliosis in the brain. The proposed mechanisms include the inhibition of NLRP3 inflammasome activation and restoration of synaptic membrane formation. Similarly, in the Tg2576 mouse model of AD, maternal choline supplementation improved spatial memory in the offspring. mdpi.com

While epalrestat is primarily studied for diabetic complications, its neuroprotective properties observed in in vitro models suggest potential relevance. Studies on SH-SY5Y cells showed that epalrestat can inhibit pathways related to apoptosis and tauopathy, a key feature of several neurodegenerative diseases, including Alzheimer's. nih.gov This suggests that the epalrestat moiety could provide complementary neuroprotective effects alongside the cognitive-enhancing potential of choline.

Table 4: Effects of Choline Supplementation in Animal Models of Neurodegeneration

| Model | Condition | Key Findings | Reference(s) |

|---|---|---|---|

| APP/PS1 Mouse | Alzheimer's Disease | Ameliorated cognitive deficits; reduced amyloid-β deposition and microgliosis; inhibited NLRP3 inflammasome. |

Exploratory Studies in Animal Models of Cancer Development (AKR1B10-related)

Exploratory preclinical research has focused on the therapeutic potential of inhibiting the aldo-keto reductase family 1 member B10 (AKR1B10) enzyme in cancer development. This compound is a choline cocrystal of epalrestat, and epalrestat has been identified as an inhibitor of AKR1B10. nih.gov AKR1B10 is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and digestive tumors, making it a potential biomarker and therapeutic target. nih.govfrontiersin.orgnih.gov

The role of AKR1B10 in cancer is multifaceted. It is implicated in promoting cell proliferation and migration and contributes to the development of resistance to chemotherapy. nih.govfrontiersin.org Consequently, targeting AKR1B10 with specific inhibitors is viewed as a promising strategy for cancer treatment. nih.gov

Preclinical studies using patient-derived tumor organoids (PDTOs) from NSCLC patients have demonstrated that epalrestat can overcome chemoresistance. nih.govnih.gov In models resistant to standard carboplatin/paclitaxel chemotherapy, the addition of epalrestat restored sensitivity, a finding linked to the high expression of AKR1B10 in these resistant tumors. nih.govnih.gov

Further research using cancer cell lines has reinforced the role of AKR1B10 in tumor progression. In colorectal carcinoma (HCT-8) and lung carcinoma (NCI-H460) cells, the knockdown of AKR1B10 using siRNA led to growth inhibition and promoted apoptosis. nih.gov In vivo xenograft experiments have also confirmed that AKR1B10 promotes the growth of breast cancer. researchgate.net These studies collectively suggest that the inhibition of AKR1B10 could be a viable therapeutic approach in various AKR1B10-overexpressing cancers.

Table 2: Preclinical Research on AKR1B10 Inhibition in Cancer Models

| Model System | Cancer Type | Key Findings Related to AKR1B10 Inhibition | Citation(s) |

| Patient-Derived Tumor Organoids (PDTOs) | Non-Small Cell Lung Cancer (NSCLC) | Overexpression of AKR1B10 was associated with chemoresistance. The AKR1B10 inhibitor epalrestat overcame resistance to carboplatin/paclitaxel. | nih.govnih.gov |

| siRNA Knockdown in Cell Lines (HCT-8, NCI-H460) | Colorectal Carcinoma, Lung Carcinoma | Knockdown of AKR1B10 resulted in inhibited cell growth and increased apoptosis. | nih.gov |

| Tumor Xenograft Models | Breast Cancer | AKR1B10 was shown to promote tumor growth in vivo. | researchgate.net |

| Hepatocellular Carcinoma (HCC) Models | Liver Cancer | The AKR1B10 inhibitor fidarestat (B1672664) was found to inhibit tumor growth and lung metastasis in vivo. | researchgate.net |

Theoretical Frameworks and Advanced Research Directions

Computational Chemistry and In Silico Modeling for Diepalrestat Choline (B1196258)

Computational chemistry provides powerful tools to predict and understand the behavior of pharmaceutical compounds at a molecular level. For Diepalrestat Choline, these approaches are crucial for elucidating its interaction with its primary target and understanding the behavior of its cocrystal structure.

The therapeutic effect of this compound stems from its active component, Epalrestat (B1671369), a potent inhibitor of the enzyme Aldose Reductase (ALR2). nih.gov This enzyme is a key component of the polyol pathway, which becomes overactive under hyperglycemic conditions and contributes to diabetic complications. nih.govpatsnap.com Molecular docking and molecular dynamics (MD) simulations have been extensively used to model the interaction between Epalrestat and the ALR2 active site.

These in silico studies have consistently demonstrated that Epalrestat binds firmly within the catalytic pocket of ALR2. nih.govresearchgate.net The binding is stabilized by a network of hydrophobic interactions and hydrogen bonds with key amino acid residues. researchgate.netnih.gov MD simulations, which model the dynamic movement of the complex over time, confirm the stability of this interaction. tandfonline.comacs.org This predictive modeling is not only crucial for understanding the mechanism of action but also serves as a foundation for designing new, potentially more selective ALR2 inhibitors. nih.govnih.gov For instance, the pharmacophoric features of Epalrestat are used as a template in virtual screening campaigns to identify novel inhibitor scaffolds from natural product databases. nih.govnih.gov

| Computational Method | Key Findings | Interacting ALR2 Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Molecular Docking | Epalrestat binds firmly in the active site, primarily through hydrophobic interactions. | Trp111, Phe123, Lys22 | -9.21 | researchgate.netnih.govaimspress.com |

| Molecular Dynamics (MD) Simulation | The Epalrestat-ALR2 complex remains stable over simulation periods (e.g., 100 ns). | Trp20, Tyr48, His110, Trp111 | Not Applicable (Measures Stability) | nih.govnih.govacs.org |

| Pharmacophore Modeling | Generated models based on Epalrestat's features to screen for new inhibitors. | Not Applicable | Not Applicable | tandfonline.comnih.gov |

This compound is a cocrystal, a multicomponent crystal where the active pharmaceutical ingredient (Epalrestat) and a coformer (Choline) are held together in the same crystal lattice by non-covalent interactions. google.comgoogle.com This strategy is often employed to enhance physicochemical properties like solubility. yudanugraha.idyudanugraha.idacs.org While direct simulations of this compound in complex biological environments are not yet extensively published, the field utilizes molecular dynamics (MD) simulations to predict the behavior of cocrystals in solution. nih.govpharmaexcipients.com

These simulations provide molecular-level insights into the dissolution process, predicting how the cocrystal dissociates and how its components interact with water, excipients, and polymers. acs.orgacs.orgresearchgate.net By calculating parameters such as interaction energies and solvent-accessible surface area, these models can help rationalize the observed dissolution profiles and stability of cocrystal formulations. acs.org Such computational approaches are invaluable for the rational design of cocrystal formulations, allowing for the pre-screening of coformers and excipients to optimize drug delivery. nih.gov

Advanced Omics Approaches in this compound Research

Omics technologies, which provide a global profile of molecules like metabolites, genes (transcriptomics), and proteins (proteomics), are instrumental in understanding the systemic effects of a drug.

Metabolomics, the large-scale study of small molecules or metabolites, has been applied to investigate the effects of Epalrestat in preclinical models of diabetic complications. In a study using db/db mice, a model for diabetic nephropathy, researchers employed gas chromatography-mass spectrometry (GC/MS) to profile metabolites in the plasma, urine, and renal cortex following Epalrestat treatment. nih.gov

The study revealed that Epalrestat treatment directly modulated the polyol pathway, as evidenced by significant changes in key metabolites. nih.gov This metabolomic data provides direct biochemical evidence of the drug's mechanism of action in vivo, linking the inhibition of ALR2 to a measurable normalization of metabolic pathways disturbed by diabetes. nih.gov This approach is critical for confirming target engagement and understanding the downstream biochemical consequences of ALR2 inhibition.

| Metabolite | Change in Diabetic (db/db) Mice vs. Control | Effect of Epalrestat Treatment | Associated Pathway | Reference |

|---|---|---|---|---|

| Sorbitol | Increased | Decreased (Reversed accumulation) | Polyol Pathway | nih.gov |

| Fructose | Increased | Decreased (Reversed accumulation) | Polyol Pathway | nih.gov |

| myo-Inositol | Decreased | Increased (Restored level) | Inositol Metabolism | nih.gov |

Proteomic and transcriptomic analyses offer insights into how Epalrestat affects the expression of genes and proteins related to its mechanism of action and downstream effects. Studies in diabetic rat models have utilized proteomic techniques like Western blotting to assess protein levels in response to Epalrestat. nih.gov

These investigations have shown that Epalrestat not only reduces the protein expression of its target, aldose reductase, but also boosts the expression of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.gov This upregulation of the cellular antioxidant defense system is a crucial part of its protective effect against the oxidative stress that characterizes diabetic neuropathy. patsnap.comnih.gov Furthermore, research indicates that Epalrestat can activate the transcription factor Nrf2, a master regulator of antioxidant responses, providing a mechanistic link to the observed changes in protein expression. nih.gov While large-scale transcriptomic studies are not widely reported, these targeted protein analyses confirm that Epalrestat's engagement with ALR2 leads to broader beneficial changes in cellular protein expression.

Novel Research Applications of this compound as a Mechanistic Probe

Beyond its established therapeutic role in diabetic neuropathy, Epalrestat is emerging as a valuable chemical tool, or "mechanistic probe," to investigate various biological processes. Its specific inhibition of aldose reductase allows researchers to elucidate the role of the polyol pathway in different pathologies. mdpi.commedchemexpress.com

One of the most innovative applications is the "repurposing" of Epalrestat for PMM2-CDG, a rare congenital disorder of glycosylation. Research has shown that Epalrestat can act as a small molecule activator of the deficient PMM2 enzyme, suggesting that shunting glucose away from the polyol pathway can correct the underlying enzymatic defect. biorxiv.orgnih.gov This application uses Epalrestat not to treat diabetes, but as a probe to manipulate metabolic flux and rescue function in a completely different disease context.

Another novel area of investigation is in oncology. The aldo-keto reductase enzyme AKR1B10, which is related to ALR2, is overexpressed in chemoresistant non-small cell lung cancer (NSCLC). Epalrestat is being explored as an AKR1B10 inhibitor to overcome drug resistance, thereby using its well-understood inhibitory mechanism to probe and target resistance pathways in cancer. jnccn360.org Additionally, Epalrestat has been used to probe mechanisms of cellular protection against environmental toxins like cadmium by leveraging its ability to activate the Nrf2 antioxidant pathway. nih.gov These diverse applications highlight the value of a well-characterized inhibitor like Epalrestat as a tool to dissect complex disease mechanisms far beyond its original indication.

Future Trajectories for Non-Clinical this compound Investigation

The development of this compound, a cocrystal of epalrestat and choline, has opened new avenues for non-clinical research, extending beyond its primary role as an aldose reductase inhibitor. google.comgoogle.com Future investigations are anticipated to delve into novel mechanisms and potential therapeutic applications, leveraging the synergistic potential of its constituent molecules. These research trajectories are poised to explore its influence on complex cellular pathways and its applicability in a broader range of pathological conditions.

A significant area of future non-clinical research will likely focus on the multifaceted roles of choline in cellular metabolism and signaling. Choline metabolism is intricately linked to the synthesis of phospholipids, essential components of cell membranes, and the neurotransmitter acetylcholine. nih.govnih.gov Alterations in choline phospholipid metabolism have been identified as a hallmark of various cancers, presenting novel therapeutic targets. nih.gov Non-clinical studies on this compound could therefore investigate its potential to modulate choline kinase, phospholipase C, and phospholipase D, enzymes that are often dysregulated in cancer cells. nih.gov Such studies would aim to elucidate whether this compound can influence the abnormal choline metabolite profiles observed in tumors, potentially offering a new strategy for anticancer therapies. nih.gov

Furthermore, the neuroprotective effects of choline-containing compounds suggest a promising direction for non-clinical research into this compound for neurological disorders. nih.gov Choline alfoscerate, for instance, has been shown to enhance acetylcholine release and exert neuroprotective effects in models of altered cholinergic neurotransmission. nih.gov Future non-clinical investigations of this compound could explore its efficacy in preclinical models of neurodegenerative diseases like Alzheimer's disease. A recent study has pointed to the potential of choline supplementation to normalize APOE4-mediated dysregulation of lipid metabolism in neurons, a key factor in Alzheimer's risk. clinicaltrials.gov Non-clinical studies could therefore examine the impact of this compound on the Kennedy pathway and phosphatidylcholine activity in neuronal cells. clinicaltrials.gov

Another promising avenue for non-clinical investigation lies in the intersection of choline metabolism and metabolic diseases such as diabetes. Circulating levels of choline and its metabolites have been linked to the risk of developing diabetes. nih.gov Given that epalrestat is indicated for diabetic complications, future non-clinical studies on this compound could explore its integrated effects on both glucose metabolism, via aldose reductase inhibition, and the metabolic pathways influenced by choline. This could involve investigating its impact on insulin sensitivity, lipid profiles, and markers of oxidative stress in relevant animal models.

The unique physicochemical properties of the this compound cocrystal itself warrant further non-clinical investigation. google.com Studies could focus on how the cocrystal structure influences the bioavailability, tissue distribution, and cellular uptake of both epalrestat and choline compared to the administration of the individual compounds. Understanding these pharmacokinetic and pharmacodynamic properties at a non-clinical level is crucial for optimizing its therapeutic potential.

Finally, emerging research on the gut microbiome's role in choline metabolism presents a novel and exciting trajectory for non-clinical studies. The gut microbiota can metabolize choline into trimethylamine (TMA), which is then converted to trimethylamine N-oxide (TMAO) in the liver, a metabolite linked to cardiovascular disease. nih.gov Non-clinical investigations could explore how this compound influences the composition and metabolic activity of the gut microbiome, and whether it can modulate TMAO levels.

Table of Potential Non-Clinical Research Directions for this compound

| Research Area | Specific Focus | Potential Therapeutic Application |

| Oncology | Modulation of choline phospholipid metabolism (e.g., choline kinase, phospholipase C/D activity). | Novel anticancer therapies. |

| Neurology | Neuroprotective effects in models of Alzheimer's disease; impact on acetylcholine release and lipid metabolism in neurons. | Treatment of neurodegenerative disorders. |

| Metabolic Diseases | Integrated effects on glucose metabolism and choline-related metabolic pathways in diabetes models. | Improved management of diabetic complications. |

| Pharmacokinetics | Bioavailability, tissue distribution, and cellular uptake of the cocrystal form. | Optimization of therapeutic delivery. |

| Microbiome Research | Influence on gut microbiota composition and metabolism of choline to TMAO. | Cardiovascular disease prevention. |

Conclusion

Synthesis of Key Preclinical and Mechanistic Findings

Diepalrestat choline (B1196258), identified as a novel cocrystal of epalrestat (B1671369), specifically a choline hydrogen diacid cocrystal, is composed of two moles of epalrestat to one mole of choline. epo.orggoogle.com Preclinical and mechanistic understanding of this compound is primarily derived from the established pharmacological profile of its active component, epalrestat, as an aldose reductase inhibitor. The cocrystal is reported to possess the same general pharmacological activity as epalrestat free acid. epo.orggoogle.com

The primary mechanism of action is the inhibition of the enzyme aldose reductase. google.com This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, Diepalrestat choline is expected to prevent the accumulation of sorbitol in tissues, a process linked to cellular damage in diabetic neuropathy, retinopathy, and nephropathy. google.com

Preclinical data, as suggested by patent literature, indicates the utility of this compound in the treatment and/or prevention of various diabetic complications. epo.orggoogle.com Beyond its role in diabetes, the compound is also proposed to have potential applications as a neuroprotectant and in affording cardioprotection, even in non-diabetic subjects. google.com The inclusion of choline in the cocrystal structure is also noteworthy, as choline itself is an essential nutrient with diverse biological roles, including neurotransmitter synthesis and cell membrane signaling. nih.govresearchgate.net However, specific preclinical studies detailing the synergistic or unique effects of the this compound cocrystal are not extensively available in peer-reviewed literature beyond the initial patent filings.

| Preclinical Finding | Description | Source |

| Pharmacological Activity | Possesses the same general pharmacological activity as epalrestat free acid. | epo.orggoogle.com |

| Mechanism of Action | Inhibition of the aldose reductase enzyme in the polyol pathway. | google.com |

| Therapeutic Potential | Treatment and prevention of diabetic complications (neuropathy, retinopathy, nephropathy). | google.com |

| Additional Applications | Potential as a neuroprotectant and for cardioprotection. | google.com |

Significance of this compound for Basic Biological Research

The development of this compound as a cocrystal represents a significant area of interest for basic biological and pharmaceutical research. The formation of a cocrystal can alter the physicochemical properties of a drug, such as solubility and stability, which can in turn influence its bioavailability and therapeutic efficacy. epo.orggoogle.com The distinct physicochemical properties of this compound, as characterized by methods like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) in patent filings, provide a valuable case study for researchers in crystal engineering and drug formulation. epo.orggoogle.com

For basic biological research, the dual nature of this compound, combining an established aldose reductase inhibitor with an essential nutrient, opens avenues for investigating the interplay between these two components at a cellular and molecular level. Choline is a precursor for the neurotransmitter acetylcholine and is integral to the synthesis of phosphatidylcholine, a key component of cell membranes. nih.govresearchgate.net Research could explore whether the choline moiety in the cocrystal has any localized biological effects or if it influences the transport and uptake of epalrestat into target cells.

Furthermore, the study of this compound can contribute to a deeper understanding of the polyol pathway and its role in various pathologies beyond diabetes. The potential neuroprotective and cardioprotective effects suggested in the patent literature warrant further investigation to elucidate the underlying mechanisms, which may or may not be solely dependent on aldose reductase inhibition.

| Area of Significance | Description |

| Crystal Engineering | Serves as a model for studying how cocrystallization can modify the physicochemical properties of a drug. |

| Drug Delivery | The altered properties may influence bioavailability, providing insights for improving drug formulations. |

| Cellular Biology | Allows for the investigation of the combined effects of an aldose reductase inhibitor and choline on cellular processes. |

| Neurobiology & Cardiology | The potential neuroprotective and cardioprotective effects suggest new research directions for the roles of the polyol pathway and choline in these systems. |

Unanswered Questions and Prospective Areas for Academic Inquiry

Despite the promising profile of this compound outlined in patent literature, several critical questions remain unanswered, paving the way for future academic inquiry. A significant gap exists in the form of independent, peer-reviewed studies to validate the initial findings and further characterize the compound.

Prospective areas for academic research include:

Comparative Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound with epalrestat free acid. It is crucial to determine if the cocrystal form leads to enhanced bioavailability and a more favorable therapeutic window.

Elucidation of Synergistic Effects: Research should be directed towards investigating whether the choline component offers any synergistic therapeutic benefits. For instance, does the presence of choline enhance the neuroprotective effects of epalrestat, given choline's role in neuronal health?

In-depth Mechanistic Studies: While the primary mechanism is presumed to be aldose reductase inhibition, further studies could explore other potential molecular targets or pathways that may be modulated by the cocrystal. This is particularly relevant for its suggested cardioprotective and broader neuroprotective effects.

Long-term Efficacy and Safety: The long-term therapeutic efficacy and safety profile of this compound need to be established through rigorous preclinical and eventually clinical studies.

Exploration of New Therapeutic Indications: Based on the combined properties of epalrestat and choline, academic research could explore the potential of this compound in other conditions where aldose reductase and choline metabolism may be implicated, such as certain neurodegenerative diseases or metabolic disorders.

| Unanswered Question | Prospective Area of Inquiry |

| Does the cocrystal form improve bioavailability? | Comparative pharmacokinetic studies of this compound versus epalrestat free acid. |

| Are there any synergistic effects between epalrestat and choline? | In vitro and in vivo studies to assess combined effects on neuronal and cardiac cells. |

| Are there additional mechanisms of action? | Molecular docking and cell-based assays to identify other potential biological targets. |

| What is the long-term therapeutic profile? | Chronic toxicity and long-term efficacy studies in animal models of relevant diseases. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the bioavailability of Diepalrestat choline in preclinical models?

- Methodological Answer : Use NIH guidelines for preclinical studies, including detailed protocols for animal models, dosing regimens, and biofluid sampling (e.g., plasma, cerebrospinal fluid). Ensure pharmacokinetic parameters (e.g., Cmax, AUC) are calculated using validated LC-MS/MS techniques. Statistical analysis should include power calculations and adjustments for inter-individual variability .

Q. How should researchers design in vitro studies to evaluate the mechanism of action of this compound in neuronal cells?

- Methodological Answer : Employ cell lines (e.g., SH-SY5Y or primary neurons) with controlled conditions (e.g., oxygen-glucose deprivation for ischemia models). Quantify outcomes like mitochondrial membrane potential or reactive oxygen species (ROS) using fluorometric assays. Include positive/negative controls and triplicate replicates to minimize batch effects .

Q. What are the best practices for synthesizing and characterizing this compound to ensure reproducibility?

- Methodological Answer : Follow strict stoichiometric ratios during esterification of choline to Diepalrestat. Use NMR (¹H, ¹³C) and HPLC-PDA for purity verification (>98%). Document solvent systems, reaction times, and purification steps (e.g., column chromatography) in supplemental materials to enable replication .

Q. How can researchers address discrepancies in reported IC50 values for this compound across enzyme inhibition assays?

- Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentration) and validate enzyme activity controls. Perform statistical tests (e.g., ANOVA with post-hoc analysis) to identify outliers. Cross-reference with independent studies using alternative methods (e.g., surface plasmon resonance) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound’s efficacy between in vivo and in vitro models?

- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue exposure levels with observed effects. Evaluate blood-brain barrier penetration using microdialysis or PET imaging. Consider species-specific metabolic differences (e.g., cytochrome P450 activity) .

Q. How should systematic reviews critically appraise the quality of evidence for this compound’s neuroprotective effects?

- Methodological Answer : Apply Cochrane Review criteria: assess risk of bias (ROB-2 tool), heterogeneity (I² statistic), and publication bias (funnel plots). Prioritize randomized controlled trials (RCTs) over observational studies, and perform meta-regression to adjust for confounders like dosage variability .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Use mixed-effects models or Bayesian hierarchical frameworks to handle sparse or clustered data. Apply the Emax model or Hill equation to estimate EC50 and Hill coefficients. Validate with bootstrapping or cross-validation .

Q. How can researchers optimize this compound’s synthesis protocol when conflicting yield data arise from solvent polarity variations?

- Methodological Answer : Perform a Design of Experiments (DoE) approach, varying solvents (e.g., DMF vs. THF), temperatures, and catalysts. Analyze outcomes via response surface methodology (RSM) to identify optimal conditions. Confirm reproducibility through independent replication .

Methodological Guidelines for Data Reporting

- Literature Reviews : Use Google Scholar to identify high-impact studies, prioritizing articles with ≥20 citations. Exclude non-peer-reviewed sources (e.g., Popular Science) and focus on RCTs or mechanistic studies .

- Statistical Transparency : Report exact p-values, confidence intervals, and effect sizes (e.g., Cohen’s d). Disclose any data exclusions or transformations in supplemental materials .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.